2-[2-(Chloromethoxy)ethyl]thiophene
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Overview
Description
2-[2-(Chloromethoxy)ethyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[2-(Chloromethoxy)ethyl]thiophene can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenemethanol with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-(Chloromethoxy)ethyl]thiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
Scientific Research Applications
2-[2-(Chloromethoxy)ethyl]thiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethoxy)ethyl]thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[2-(Chloromethoxy)ethyl]thiophene can be compared with other thiophene derivatives such as:
2-Thiophenemethanol: A precursor in the synthesis of this compound.
2-Thiophenecarboxaldehyde: Another thiophene derivative with different functional groups and applications.
2,5-Dimethylthiophene: A thiophene derivative used in the synthesis of organic semiconductors.
Properties
Molecular Formula |
C7H9ClOS |
---|---|
Molecular Weight |
176.66 g/mol |
IUPAC Name |
2-[2-(chloromethoxy)ethyl]thiophene |
InChI |
InChI=1S/C7H9ClOS/c8-6-9-4-3-7-2-1-5-10-7/h1-2,5H,3-4,6H2 |
InChI Key |
YLSPQPPITJCZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCOCCl |
Origin of Product |
United States |
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